2,4,5-Trimethylthiazole

Catalog No.
S590044
CAS No.
13623-11-5
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylthiazole

CAS Number

13623-11-5

Product Name

2,4,5-Trimethylthiazole

IUPAC Name

2,4,5-trimethyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C

Solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2,4,5-trimethylthiazole

Canonical SMILES

CC1=C(SC(=N1)C)C

2,4,5-Trimethylthiazole (C6H9NS) is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring. It has been identified as a volatile compound formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that is important in food processing and flavor development [].

Applications in Analytical Chemistry

  • Internal Standard: 2,4,5-Trimethylthiazole has been used as an internal standard in the gas chromatography (GC) determination of aldehydes in alcoholic beverages. An internal standard is a known compound added to a sample to help ensure the accuracy and precision of the measurement [].
  • TMT is a volatile organic compound with the formula C6H9NS [].
  • It was first isolated during research on the Maillard reaction, a chemical reaction between amino acids and sugars that contributes to flavor and aroma in cooked foods [].

Molecular Structure Analysis

  • TMT has a five-membered ring structure with one sulfur atom and one nitrogen atom adjacent to each other. Three methyl groups are attached to positions 2, 4, and 5 of the ring [, ].
  • The presence of the aromatic ring and the nitrogen atom suggests potential for interesting chemical properties [].

Chemical Reactions Analysis

  • Synthesis: Specific details on synthesizing TMT are not readily available in scientific literature. However, its isolation during the Maillard reaction suggests it can be formed from the breakdown of amino acids and sugars under specific conditions [].
  • Other Reactions: TMT has been used as an internal standard in gas chromatography for analyzing aldehydes in alcoholic beverages []. This indicates its stability and separation properties under gas chromatography conditions.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility are not widely reported for TMT.
  • However, its classification as a volatile organic compound suggests a relatively low boiling point [].

Currently, there is no scientific research readily available on the specific mechanism of action of TMT in biological systems.

A recent safety data sheet (SDS) from Fisher Scientific (2024) classifies TMT as a skin and eye irritant and suggests it may cause respiratory irritation []. It is recommended to handle TMT with appropriate personal protective equipment and avoid inhalation, ingestion, and skin contact [].

Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odou

XLogP3

2.2

Density

1.011-1.015

UNII

6393273PE0

GHS Hazard Statements

Aggregated GHS information provided by 1450 companies from 9 notifications to the ECHA C&L Inventory.;
H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13623-11-5

Wikipedia

2,4,5-trimethylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2,4,5-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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